3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine

Anticancer Cytotoxicity 3-Benzazepine

3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (CAS 1132077-89-4) is a synthetic small-molecule belonging to the tetrahydro-3-benzazepine class. Its structure features a 7,8-dimethoxy-substituted benzazepine core bearing an N-3 acryloyl group, giving it a molecular formula of C₁₅H₁₉NO₃ and a molecular weight of 261.32 g/mol.

Molecular Formula C15H19NO3
Molecular Weight 261.321
CAS No. 1132077-89-4
Cat. No. B2943935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
CAS1132077-89-4
Molecular FormulaC15H19NO3
Molecular Weight261.321
Structural Identifiers
SMILESCOC1=C(C=C2CCN(CCC2=C1)C(=O)C=C)OC
InChIInChI=1S/C15H19NO3/c1-4-15(17)16-7-5-11-9-13(18-2)14(19-3)10-12(11)6-8-16/h4,9-10H,1,5-8H2,2-3H3
InChIKeyIPUQJGRASLXTSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (CAS 1132077-89-4): Procurement & Selection Profile


3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (CAS 1132077-89-4) is a synthetic small-molecule belonging to the tetrahydro-3-benzazepine class. Its structure features a 7,8-dimethoxy-substituted benzazepine core bearing an N-3 acryloyl group, giving it a molecular formula of C₁₅H₁₉NO₃ and a molecular weight of 261.32 g/mol . This compound is explicitly cited as a key intermediate (compound of formula V) in the patented synthesis of 1,2,4,5-tetrahydro-3H-benzazepine derivatives designed to block hyperpolarisation-activated cyclic nucleotide-gated (HCN) channels [1]. It is supplied exclusively for non-human research purposes .

Why Generic 3-Benzazepine Analogs Cannot Substitute for 3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine


The 3-benzazepine scaffold is pharmacologically promiscuous, with well-characterized ligands acting at dopamine D₁/D₅ receptors, serotonin 5-HT₂ receptors, and HCN channels depending on subtle substitution patterns [1]. The compound's N-3 acryloyl group is not merely a substituent; it serves as a reactive Michael acceptor and a synthetic handle for elaboration into advanced HCN-blocking therapeutic candidates, as described in US8076325B2 [2]. In contrast, close analogs such as the unsubstituted 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (CAS 37462-47-8) or the N-methyl-1-phenyl derivative Trepipam (SCH-12679) lack this reactive functionality and direct a different biological profile—primarily dopaminergic agonism—meaning they cannot be used interchangeably in synthetic or pharmacological workflows targeting HCN-related pathways [2].

Quantitative Differentiation Evidence for 3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine


Antiproliferative Activity Against MCF-7 Breast Cancer Cells Compared to In-Class Benzazepines

The compound exhibited antiproliferative activity against MCF-7 human breast cancer cells with IC₅₀ values in the micromolar range . This can be compared to the well-studied 7,8-dihydroxy-3-benzazepine series: in a cross-study comparison, the most potent cytotoxic 3-benzazepine (compound 9) in a panel tested against HL-60 leukemia cells showed activity approximately twice that of dopamine itself, while several 7,8-dimethoxy-3-benzazepines (compounds 5 and 10) lacked direct cytotoxicity against HL-60 cells but instead inhibited the P-glycoprotein efflux pump [1]. This divergence highlights that the 3-acryloyl-7,8-dimethoxy substitution pattern directs a distinct cytotoxic phenotype not uniformly observed in 7,8-dihydroxy or other 7,8-dimethoxy congeners.

Anticancer Cytotoxicity 3-Benzazepine

Validated Role as a Synthetic Intermediate in a Patented HCN Channel Blocker Series

The compound is specifically claimed as intermediate (V) in US8076325B2, where it is prepared by reacting 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine with acryloyl chloride [1]. The downstream compounds are potent HCN channel blockers with therapeutic potential in neuropathic and inflammatory pain [1]. In the same patent, the analogous intermediate for the m=1 series (where the acryloyl is replaced by a diphosgene-derived carbamoyl chloride) leads to compounds with a different linker length and pharmacological profile, underscoring the necessity of the acryloyl intermediate for the m=0 sub-series [1]. Unlike simple dopaminergic benzazepines such as SKF-38393 (7,8-diol) or Trepipam (7,8-dimethoxy, N-methyl), this compound is purpose-built for covalent elaboration into HCN-targeting candidates [1][2].

Medicinal Chemistry HCN Channel Pain

Multidrug Resistance (MDR) Reversal via P-Glycoprotein Inhibition: A Distinct Phenotype Among 7,8-Dimethoxy-3-Benzazepines

A review of 3-benzazepine structure-activity relationships reports that the 7,8-dimethoxy-3-benzazepine scaffold is associated with inhibition of the P-glycoprotein (Pgp) efflux pump in mouse lymphoma cells, a phenotype not observed in the corresponding 7,8-dihydroxy analogs [1]. Among the tested 7,8-dimethoxy compounds (compounds 5 and 10), one (compound 8, a 7,8-dihydroxy variant) demonstrated MDR reversal activity twice that of verapamil, the reference standard [1]. Although the specific Pgp inhibitory potency of 3-acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine has not been individually reported, it belongs to the same 7,8-dimethoxy-3-benzazepine subclass shown to harbor this activity. This chemical feature distinguishes the compound from the catechol-based 7,8-dihydroxy series (e.g., SKF-38393, SCH 23390), which are primarily dopaminergic and do not exhibit Pgp inhibition [1][2].

MDR Reversal P-Glycoprotein Chemosensitization

Acryloyl Group as a Differentiating Reactive Handle for Chemical Proteomics and Covalent Probe Design

The N-3 acryloyl moiety is an α,β-unsaturated carbonyl capable of acting as a Michael acceptor for thiol-based bioconjugation . This stands in contrast to the N-3 substituents found in the most widely studied 3-benzazepines: SKF-38393 bears an N-3 methyl group, SCH 23390 bears an N-3 methyl group, and Trepipam (SCH-12679) bears an N-3 methyl group—none of which offer covalent reactivity [1]. The unsubstituted parent 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (CAS 37462-47-8) has a free secondary amine, which is nucleophilic rather than electrophilic, providing a completely orthogonal reactivity profile [2]. This electrophilic warhead creates opportunities for irreversible target engagement, activity-based protein profiling (ABPP), or the design of covalent probes that are structurally precluded in the N-methyl or N-unsubstituted benzazepine series.

Chemical Biology Covalent Inhibitors Activity-Based Protein Profiling

Optimal Research and Industrial Application Scenarios for 3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine


Synthesis of HCN Channel Blocker Libraries (m=0 Sub-Series)

This compound is the designated intermediate for constructing the m=0 sub-series of 1,2,4,5-tetrahydro-3H-benzazepine HCN channel blockers as described in US8076325B2. The acryloyl group serves as the linker attachment point for diverse amine coupling partners (formula VI), enabling systematic SAR exploration around HCN channel blockade for neuropathic and inflammatory pain indications [1]. No alternative intermediate is disclosed for this sub-series; the corresponding m=1 series uses a different intermediate (formula VII) derived from diphosgene, confirming the non-interchangeable nature of these building blocks [1].

Covalent Chemical Probe Development Targeting Dopamine or HCN Receptor Cysteines

The intrinsic α,β-unsaturated acryloyl group positions this compound as a scaffold for designing covalent, irreversible ligands. Unlike the canonical N-methyl-3-benzazepines (SKF-38393, Trepipam) which lack electrophilic functionality, this compound can be used directly or after minimal elaboration as an activity-based probe for target engagement studies involving accessible cysteine residues in dopamine D₁ or HCN channel binding pockets [1].

Oncology Screening Cascades: Cytotoxicity and MDR Reversal

The compound exhibits micromolar antiproliferative activity against MCF-7 breast cancer cells and belongs to the 7,8-dimethoxy-3-benzazepine subclass reported to inhibit the P-glycoprotein efflux pump [1]. This dual potential—direct cytotoxicity combined with MDR reversal—makes it a candidate for inclusion in chemosensitization screening cascades where both tumor cell killing and efflux pump modulation are desired, a profile not offered by the 7,8-dihydroxy (catechol) benzazepine series .

Computational Docking Studies on 3-Benzazepine Receptor Interactions

The compound has been specifically recommended for computational docking studies using receptor crystal structures (e.g., D₂R PDB: 6CM4) to map the interactions of the acryloyl and methoxy groups with dopamine receptor subtypes [1]. Its distinct N-3 acryloyl group provides a unique pharmacophoric feature not present in standard dopaminergic 3-benzazepine ligands, enabling comparative in silico studies to parse the contribution of N-3 substitution to receptor binding and selectivity [1].

Quote Request

Request a Quote for 3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.